H-D-Abu-Otbu HCl
CAS No.: 313994-32-0
Cat. No.: VC0555657
Molecular Formula: C8H18ClNO2
Molecular Weight: 195.69
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 313994-32-0 |
|---|---|
| Molecular Formula | C8H18ClNO2 |
| Molecular Weight | 195.69 |
| IUPAC Name | tert-butyl (2R)-2-aminobutanoate;hydrochloride |
| Standard InChI | InChI=1S/C8H17NO2.ClH/c1-5-6(9)7(10)11-8(2,3)4;/h6H,5,9H2,1-4H3;1H/t6-;/m1./s1 |
| Standard InChI Key | OEPKETQBSXWOBJ-FYZOBXCZSA-N |
| SMILES | CCC(C(=O)OC(C)(C)C)N.Cl |
| Canonical SMILES | CCC(C(=O)OC(C)(C)C)N.Cl |
Introduction
Chemical Identity and Structural Properties
H-D-Abu-Otbu hydrochloride, also known as tert-butyl (2R)-2-aminobutanoate hydrochloride, is a derivative of D-2-aminobutyric acid featuring a tert-butyl ester group. This structural modification enhances the compound's stability and solubility in organic solvents, making it particularly valuable in laboratory applications .
Basic Identification
The compound possesses several identifiers that allow for its precise classification in chemical databases and research literature:
| Property | Value |
|---|---|
| Molecular Formula | C8H18ClNO2 |
| Molecular Weight | 195.69 g/mol |
| CAS Numbers | 313994-32-0, 959750-74-4 |
| PubChem CID | 74889732 |
| MDL Number | MFCD08275809 |
| European Community (EC) Number | 815-677-5 |
Chemical Structure and Nomenclature
The precise chemical structure of H-D-Abu-Otbu HCl plays a crucial role in its reactivity and applications:
| Property | Value |
|---|---|
| IUPAC Name | tert-butyl (2R)-2-aminobutanoate;hydrochloride |
| InChI | InChI=1S/C8H17NO2.ClH/c1-5-6(9)7(10)11-8(2,3)4;/h6H,5,9H2,1-4H3;1H/t6-;/m1./s1 |
| InChIKey | OEPKETQBSXWOBJ-FYZOBXCZSA-N |
| SMILES | CCC@HN.Cl |
The compound features a (2R) stereochemistry at the alpha carbon, which is crucial for its biological activity and applications in stereoselective synthesis .
Physical and Chemical Properties
Understanding the physical and chemical properties of H-D-Abu-Otbu HCl provides insight into its behavior in various chemical environments:
| Property | Value |
|---|---|
| Physical Appearance | Solid |
| Recommended Storage | Refrigerated conditions |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 4 |
| Exact Mass | 195.1026065 Da |
The compound's physical state and recommended storage conditions are important considerations for laboratory handling and preservation of its chemical integrity .
Functional Significance in Chemical Applications
H-D-Abu-Otbu HCl plays a pivotal role in various chemical and biochemical applications, particularly in the field of peptide chemistry.
Role in Peptide Synthesis
As a derivative of 2-aminobutyric acid with a tert-butyl ester group, H-D-Abu-Otbu HCl serves as a valuable building block in peptide synthesis. The tert-butyl ester group functions as a protecting group for the carboxylic acid moiety, preventing unwanted side reactions during peptide coupling and allowing for selective deprotection under mild conditions.
Derivatization Agent
H-D-Abu-Otbu HCl acts as a derivatizing agent for peptides containing primary amines. The derivatization process involves adding a functional group to a molecule to improve its analytical properties. In proteomics research, this modification enhances a peptide's solubility, ionization efficiency, and stability during mass spectrometry analysis.
Protection Mechanisms
When H-D-Abu-Otbu HCl reacts with primary amines of peptides, it introduces a tert-butyloxycarbonyl (Boc) protecting group and a charged hydrochloride moiety. The Boc group effectively protects the amine group from unwanted side reactions during subsequent processing. Simultaneously, the hydrochloride group improves the peptide's ionization efficiency in electrospray ionization (ESI) mass spectrometry, a common ionization method used in proteomic workflows.
| Parameter | Typical Conditions |
|---|---|
| Temperature | Often conducted at room temperature or mild heating |
| Solvent Systems | Dichloromethane, THF, or toluene commonly used |
| Catalysts | Acid catalysts such as toluene-4-sulfonic acid |
| Atmosphere | May require inert atmosphere for moisture-sensitive steps |
The specific reaction conditions for H-D-Abu-Otbu HCl synthesis would need to be optimized based on yield, purity requirements, and scalability considerations .
Applications in Biochemical Research
H-D-Abu-Otbu HCl demonstrates significant utility across various biochemical research areas, with particular emphasis on proteomics and pharmaceutical development.
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